![molecular formula C15H22N2O B2800959 3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol CAS No. 2167852-47-1](/img/structure/B2800959.png)
3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol
Beschreibung
Eigenschaften
IUPAC Name |
3-[(benzylamino)methyl]-1-azabicyclo[2.2.2]octan-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-15(12-17-8-6-14(15)7-9-17)11-16-10-13-4-2-1-3-5-13/h1-5,14,16,18H,6-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVQWEOVNFHSGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(CNCC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol typically involves the reaction of quinuclidine derivatives with benzylamine. One common method includes the use of quinuclidin-3-one as a starting material, which undergoes reductive amination with benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzylamine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for introducing halides.
Major Products Formed
Oxidation: Formation of quinuclidin-3-one derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated quinuclidine derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have investigated the compound's potential as a radio-sensitization agent in cancer treatment. For instance, a pharmacokinetic study involving Sprague-Dawley rats demonstrated that the compound, referred to as Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol (BMABO), exhibited a bioavailability of 6.2% when administered orally, compared to 100% for intravenous administration. The study concluded that BMABO may have therapeutic value in cancer treatment, warranting further research into its efficacy and toxicity .
1.2 Neurological Applications
The compound's structural characteristics suggest potential applications in neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for developing treatments for conditions such as depression and anxiety. Research indicates that compounds with similar bicyclic structures often exhibit activity at various neurotransmitter receptors, including serotonin and norepinephrine receptors.
Synthesis and Chemical Properties
2.1 Synthesis Methods
The synthesis of 3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol can be achieved through several methods, including reductive alkylation techniques that maintain stereochemistry at specific centers . The use of chiral organic acids during synthesis has been shown to enhance yields and selectivity for desired isomers.
Method | Description | Yield (%) | Notes |
---|---|---|---|
Reductive Alkylation | Involves the formation of an imine followed by reduction with hydrogen gas over a noble metal catalyst. | 85-90 | Efficient for maintaining stereochemistry |
Dynamic Resolution | Utilizes chiral organic acids to separate enantiomers effectively | >99 | High enantiomeric excess achieved |
Case Studies
3.1 Case Study: BMABO in Cancer Treatment
In a controlled study, BMABO was administered to rats to evaluate its pharmacokinetics post oral and intravenous delivery. Blood samples were analyzed using LC/MS methods, revealing significant insights into its absorption and distribution profiles . The findings highlighted the compound's potential as a novel therapeutic agent in oncology.
3.2 Case Study: Neurological Activity
Another study explored the interaction of structurally similar compounds with serotonin receptors, suggesting that modifications to the bicyclic structure could enhance binding affinity and selectivity for neurotransmitter systems . This opens avenues for developing new treatments for mood disorders.
Wirkmechanismus
The mechanism of action of 3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, potentially modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Chemical Identity
- IUPAC Name: 3-[(Benzylamino)methyl]-1-azabicyclo[2.2.2]octan-3-ol
- Molecular Formula : C₁₃H₁₆N₂O₂
- Molecular Weight : 232.28 g/mol
- CAS No.: 1823268-62-7
Structural Features The compound is a bicyclic tertiary alcohol with a 1-azabicyclo[2.2.2]octane (quinuclidine) core. The 3-position is substituted with a hydroxymethyl group and a benzylamino moiety, distinguishing it from simpler quinuclidine derivatives. This structure confers unique physicochemical and biological properties, making it a candidate for pharmacological studies .
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares 3-(benzylamino-methyl)-1-azabicyclo[2.2.2]octan-3-ol with key analogs:
Structural and Functional Insights
Core Modifications: The quinuclidine core is conserved across all analogs, but substituents at the 3-position dictate functionality. 3-Quinuclidinol (C₇H₁₃NO) lacks complex substituents, serving as a foundational scaffold for ester derivatives like aceclidine . Aceclidine (3-acetoxy) demonstrates enhanced cholinergic activity due to esterification, enabling rapid hydrolysis and receptor interaction .
Biological Activity: 3-Quinuclidinyl benzilate exhibits potent anticholinergic effects, attributed to the bulky benzilate ester hindering acetylcholine binding . The benzylamino-methyl group in the target compound may enhance blood-brain barrier penetration, suggesting CNS applications . Mercaptomethyl derivatives (e.g., C₈H₁₅NOS) introduce thiol reactivity, useful in metal chelation or prodrug strategies .
Synthetic Routes: The target compound likely employs nucleophilic substitution or reductive amination for benzylamino-methyl attachment, analogous to methods in for bicyclic ketone derivatization . 3-Quinuclidinol synthesis involves camphor reduction (), while esters like aceclidine use acetylation of the hydroxyl group .
Physicochemical Properties
- Melting Points: 3-Quinuclidinol: 217–224°C (high due to hydrogen bonding) . Aceclidine: Lower melting point (ester reduces crystallinity) . The target compound’s melting point is unreported but expected to be lower than 3-quinuclidinol due to the flexible benzylamino group.
- Solubility: 3-Quinuclidinol: Highly polar (100 g/100 mL water solubility) . 3-Quinuclidinyl benzilate: Lipophilic (benzilate ester reduces water solubility) .
Biologische Aktivität
3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol is a complex bicyclic compound notable for its unique structural properties and potential biological activities. This compound, characterized by a quinuclidine core, has garnered interest in medicinal chemistry due to its interactions with various biological targets, particularly in the context of neurological disorders and receptor modulation.
Molecular Formula
- Chemical Formula : C15H22N2O
- Molecular Weight : 250.35 g/mol
Structural Features
The bicyclo[2.2.2]octane framework incorporates a nitrogen atom, which enhances the compound's ability to interact with biological receptors. The presence of a hydroxyl group and a benzylamino side chain contributes to its reactivity and potential therapeutic applications.
Feature | Description |
---|---|
Bicyclic Structure | Yes |
Nitrogen Atom | Present |
Hydroxyl Group | Present |
Benzylamino Group | Present |
The biological activity of this compound is primarily attributed to its role as a positive allosteric modulator at nicotinic acetylcholine receptors (nAChRs). This interaction suggests potential applications in enhancing cognitive functions and treating neurological disorders such as Alzheimer's disease.
Pharmacokinetics
A pharmacokinetic study on similar compounds has shown that the bioavailability of orally administered derivatives is relatively low, with studies indicating approximately 6.2% bioavailability compared to intravenous administration . This highlights the need for further research into optimizing delivery methods for therapeutic efficacy.
Case Studies and Research Findings
Research has demonstrated that compounds structurally related to this compound exhibit significant biological activities:
- Nicotinic Receptor Modulation : Studies indicate that the compound interacts effectively with nAChRs, which are crucial for neurotransmission and cognitive processes.
- Antioxidant Properties : Similar analogs have shown antioxidant effects, suggesting potential protective roles against oxidative stress in neurodegenerative diseases .
- Tyrosinase Inhibition : Some analogs have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production, indicating potential applications in dermatological treatments .
Summary of Biological Activities
Research Applications
The unique properties of this compound position it as a candidate for various research applications:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules.
- Neurological Research : Investigated for its therapeutic effects on cognitive impairments.
- Material Science : Explored for developing new materials and catalysts due to its unique structural characteristics.
Q & A
Q. What are the key structural features of 3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol, and how do they influence its reactivity?
The compound contains a rigid bicyclo[2.2.2]octane core with a benzylamino-methyl substituent at the 3-position. The bicyclic framework imposes steric constraints, affecting reaction pathways (e.g., regioselectivity in nucleophilic substitutions). The hydroxyl and benzylamino groups provide hydrogen-bonding and hydrophobic interaction sites, critical for biological activity . Characterization via NMR and X-ray crystallography is recommended to confirm stereochemistry and substituent orientation .
Q. What synthetic routes are reported for this compound?
A common approach involves functionalizing preformed bicyclo[2.2.2]octane derivatives. For example, chloromethylation of 1-azabicyclo[2.2.2]octan-3-ol followed by nucleophilic substitution with benzylamine could yield the target compound . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions like over-alkylation .
Q. How can researchers verify the purity and stability of this compound under experimental conditions?
Use HPLC with UV detection (e.g., C18 columns, methanol/water gradients) to assess purity. Stability studies should monitor degradation under varying pH, temperature, and light exposure. Mass spectrometry (MS) and elemental analysis are critical for confirming molecular integrity .
Advanced Research Questions
Q. How do stereochemical variations in the bicyclo[2.2.2]octane core affect biological activity?
Enantiomers of bicyclo[2.2.2]octane derivatives exhibit divergent pharmacological profiles. For instance, (R)-3-quinuclidinol derivatives show higher receptor-binding affinity than (S)-isomers in muscarinic receptor studies . Computational docking and molecular dynamics simulations can predict stereospecific interactions with biological targets .
Q. What methodologies resolve contradictions in reported biological activities of structurally similar compounds?
Discrepancies often arise from differences in assay conditions (e.g., cell lines, ligand concentrations). Meta-analyses of published IC50 values and standardized assays (e.g., radioligand binding) are recommended. For example, indole-substituted analogs show variable thermal radiosensitization depending on substituent electronic effects .
Q. How can acid-catalyzed isomerization of related bicyclo[2.2.2]octane derivatives inform reaction optimization?
Studies on (Z)-2-(1-methylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one demonstrate that HCl in methanol induces isomerization to the (E)-form, altering biological activity . Kinetic monitoring via UV-Vis spectroscopy and DFT calculations can elucidate transition states and guide condition selection (e.g., solvent, catalyst) .
Q. What are the challenges in correlating in vitro data with in vivo efficacy for this compound?
Poor bioavailability due to high polarity or rapid metabolism is a common hurdle. Prodrug strategies (e.g., esterification of the hydroxyl group) or nanoparticle encapsulation can improve pharmacokinetics . Comparative metabolomics and PK/PD modeling are essential for translational studies .
Methodological Tables
Table 1. Key Physicochemical Properties of this compound
Table 2. Comparison of Biological Activities in Structural Analogs
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.